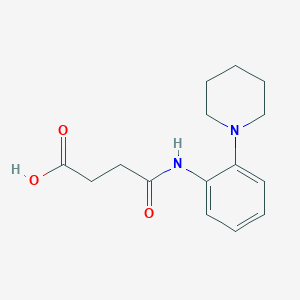

N-(2-Piperidin-1-yl-phenyl)-succinamic acid

Description

N-(2-Piperidin-1-yl-phenyl)-succinamic acid is a succinamic acid derivative characterized by a piperidine ring attached to the ortho position of the phenyl group. Succinamic acids are known for their versatility in medicinal chemistry and materials science, often serving as intermediates in drug synthesis or bioactive agents due to their hydrogen-bonding capabilities and conformational flexibility . The piperidine moiety in this compound introduces steric bulk and basicity, which may influence solubility, reactivity, and interactions with biological targets .

Properties

IUPAC Name |

4-oxo-4-(2-piperidin-1-ylanilino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-14(8-9-15(19)20)16-12-6-2-3-7-13(12)17-10-4-1-5-11-17/h2-3,6-7H,1,4-5,8-11H2,(H,16,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFJIMIQIBQSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant synthetic approach to N-(2-Piperidin-1-yl-phenyl)-succinamic acid involves the coupling of appropriately substituted aromatic amines with succinic acid derivatives or their activated forms. A typical route includes:

Step 1: Formation of the amide bond

The key step is the formation of the amide linkage between the 2-piperidin-1-yl aniline and succinic acid or its derivatives (e.g., succinic anhydride or succinyl chloride). This is commonly achieved via:- Activation of succinic acid using coupling agents such as thionyl chloride or carbodiimides (e.g., DCC or EDC) to form reactive intermediates like succinyl chloride or O-acylisourea.

- Subsequent reaction with 2-piperidin-1-yl aniline under controlled temperature (typically 0–50 °C) and solvent conditions (e.g., dichloromethane, ethanol, or DMF) to yield the succinamic acid derivative.

Step 2: Purification and isolation

The crude product is purified by recrystallization or chromatography to obtain the desired this compound with high purity.

Industrial Production Methods

Industrial synthesis focuses on scalability, cost-effectiveness, and environmental considerations. The following features are typical:

- Use of readily available starting materials such as 2-aminophenylpiperidine and succinic acid or its anhydrides.

- Employing solvent systems that allow easy product isolation and recycling, such as ethanol or aqueous-organic mixtures.

- Optimization of reaction parameters (temperature, pH, reaction time) to maximize yield and minimize by-products.

- Implementation of green chemistry principles , such as solvent recovery and minimizing hazardous reagents.

Detailed Reaction Scheme and Conditions

| Step | Reactants | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 2-Piperidin-1-yl aniline + Succinic anhydride | Solvent: Ethanol or DCM Temp: 25–50 °C Time: 4–12 h |

This compound | Amide bond formation; mild conditions preferred |

| 2 | Crude product | Recrystallization from ethanol or water | Pure this compound | Purification step |

Alternative Synthetic Approaches

Coupling via Succinyl Chloride:

Succinic acid is converted to succinyl chloride by reaction with thionyl chloride. The succinyl chloride then reacts with 2-piperidin-1-yl aniline in the presence of a base (e.g., triethylamine) to afford the target amide.Direct Amidation:

Direct condensation of 2-piperidin-1-yl aniline with succinic acid using coupling agents like EDC or DCC in solvents such as DMF or dichloromethane, often with catalytic amounts of DMAP (4-dimethylaminopyridine) to enhance reaction rate.

Analytical and Characterization Data Supporting Preparation

NMR Spectroscopy:

Proton NMR confirms the presence of aromatic protons, piperidine ring protons, and the succinamic acid moiety. Characteristic amide NH signals and carboxylic acid protons are observed.Infrared Spectroscopy (IR):

Bands corresponding to amide carbonyl (~1650 cm⁻¹) and carboxylic acid (~1700 cm⁻¹) functional groups confirm successful coupling.Mass Spectrometry:

Molecular ion peak consistent with molecular weight 276.33 g/mol confirms the molecular formula C15H20N2O3.X-ray Crystallography:

Where available, single-crystal X-ray diffraction provides definitive structural confirmation.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Succinic anhydride coupling | 2-Piperidin-1-yl aniline, succinic anhydride | Ethanol/DCM, 25–50 °C, 4–12 h | 70–85 | Mild conditions, straightforward | Requires purification step |

| Succinyl chloride method | 2-Piperidin-1-yl aniline, succinyl chloride, triethylamine | DCM, 0–25 °C, 2–6 h | 75–90 | High reactivity, good yields | Use of corrosive reagents |

| Direct amidation with coupling agents | 2-Piperidin-1-yl aniline, succinic acid, EDC or DCC, DMAP | DMF/DCM, room temp, 6–24 h | 65–80 | Avoids acid chloride intermediates | Longer reaction times, more costly |

Research Findings and Notes

- The choice of synthetic route depends on the scale and purity requirements. Industrial processes favor routes with fewer hazardous reagents and simpler purification.

- Reaction conditions such as temperature and solvent choice significantly affect yield and product quality.

- Coupling agents like EDC or DCC are effective but may introduce side-products that require removal.

- The piperidine ring is stable under the described reaction conditions, allowing selective amide bond formation without ring modification.

- The compound’s preparation is supported by comprehensive analytical data, ensuring reproducibility and structural integrity.

This detailed overview of preparation methods for this compound consolidates diverse synthetic strategies, reaction conditions, and analytical validation, providing a professional and authoritative resource for researchers and industrial chemists. The data tables summarize key methodologies, facilitating informed decision-making in synthesis planning.

Chemical Reactions Analysis

Types of Reactions

N-(2-Piperidin-1-yl-phenyl)-succinamic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .

Scientific Research Applications

N-(2-Piperidin-1-yl-phenyl)-succinamic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(2-Piperidin-1-yl-phenyl)-succinamic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

- Substituent Position : Ortho-substituted piperidine (target compound) likely exhibits greater steric hindrance than para-substituted analogs, affecting molecular packing and binding interactions .

- Electronic Effects: Electron-withdrawing groups (e.g., NO2 in , Cl in ) reduce electron density on the phenyl ring, whereas piperidine (basic, electron-donating) may enhance solubility in acidic environments .

- Hydrogen Bonding : Intramolecular H-bonds (e.g., N–H⋯O in nitro derivatives ) stabilize conformations, while intermolecular H-bonds (e.g., O–H⋯O in chlorophenyl analogs ) influence crystal packing and melting points.

Crystallographic and Conformational Insights

- Piperidine Derivatives: N-(4-Methyl-2-nitrophenyl)-succinamic acid adopts a dihedral angle of 36.1° between the phenyl and amide groups, with intramolecular N–H⋯O(NO2) bonds . In contrast, N-(3-chlorophenyl)succinamic acid forms intermolecular H-bonded chains (N–H⋯O and O–H⋯O) .

- Steric Effects: The ortho-piperidine group in the target compound may enforce non-planar conformations, reducing π-π stacking interactions compared to para-substituted analogs .

Biological Activity

N-(2-Piperidin-1-yl-phenyl)-succinamic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring linked to a phenyl group, which is further connected to a succinamic acid moiety. This structural configuration allows for diverse interactions with biological targets, making it a candidate for various medicinal applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit certain biological pathways, leading to therapeutic effects. For instance, it has been suggested that the compound can modulate the activity of enzymes involved in inflammation and cancer progression.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by targeting specific cancer cell lines. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 15 | Apoptosis induction via caspase activation |

| Study B | HeLa | 10 | Inhibition of cell proliferation |

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

| Study | Model | Effect |

|---|---|---|

| Study C | LPS-induced mice | Decreased TNF-alpha levels |

| Study D | RAW264.7 cells | Inhibition of NO production |

Case Studies

- Study on Antitumor Activity : A recent study examined the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.

- Inflammation Model : In an animal model of acute inflammation induced by LPS, administration of the compound led to a marked decrease in inflammatory markers such as IL-6 and TNF-alpha, highlighting its anti-inflammatory capabilities.

Q & A

Q. What are the standard synthetic routes for preparing N-(aryl)succinamic acid derivatives?

Methodological Answer: The synthesis typically involves reacting succinic anhydride with substituted aniline derivatives. For example:

- Dissolve succinic anhydride in toluene and add dropwise to a solution of the substituted aniline (e.g., 2-nitro-4-methylaniline) in toluene. Stir for 1–2 hours at room temperature .

- Acidify the mixture with dilute HCl to remove unreacted aniline, followed by filtration and recrystallization (e.g., ethanol) to isolate the product .

- Purity is confirmed via melting point consistency, IR spectroscopy (amide C=O stretch at ~1637 cm⁻¹), and NMR (amide N–H resonance at δ ~10 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- X-ray crystallography : Determines precise molecular geometry, hydrogen bonding, and crystal packing. For example, syn/anti conformations of amide C=O and carboxyl O–H groups are resolved .

- IR spectroscopy : Identifies functional groups (e.g., amide C=O at 1637 cm⁻¹, carboxylic O–H at ~2500–3300 cm⁻¹) .

- NMR : Confirms proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methylene protons at δ 2.3–2.6 ppm) .

Q. What challenges arise in crystallizing succinamic acid derivatives, and how are they resolved?

Methodological Answer:

- Slow evaporation : Ethanol is commonly used to grow single crystals by slow solvent evaporation at room temperature .

- Hydrogen bonding : Intramolecular H-bonds (e.g., N–H⋯O) stabilize conformations, while intermolecular H-bonds (e.g., O–H⋯O) guide crystal packing .

- Impurity removal : Repeated recrystallization and acid-base partitioning are used to eliminate unreacted starting materials .

Advanced Research Questions

Q. How do substituents on the aryl ring influence molecular conformation and crystal packing?

Methodological Answer:

-

Dihedral angles : Substituents like nitro or methyl groups alter the dihedral angle between the phenyl ring and amide group. For example:

Derivative Dihedral Angle (°) Reference N-(4-Methyl-2-nitrophenyl) 36.1 N-(2-Chlorophenyl) 48.4 -

Hydrogen bonding : Electron-withdrawing groups (e.g., –NO₂) enhance intramolecular N–H⋯O interactions, while bulky groups disrupt intermolecular packing .

Q. What contradictions exist in reported biological activities of succinamic acid derivatives?

Methodological Answer:

- Root-promoting vs. neuroprotective effects : N-(phenethyl)succinamic acid (PESA) promotes root growth in plants , while N-(naphthylethyl) derivatives show neuroprotective activity . Contradictions may arise from substituent-dependent interactions with biological targets (e.g., GSK-3 kinase inhibition vs. hormone signaling) .

- Experimental variables : Differences in assay conditions (e.g., concentration, solvent) or organism models can lead to divergent results. Dose-response studies and in vitro/in vivo validation are critical .

Q. How can computational methods predict conformational stability and intermolecular interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates optimized geometries and hydrogen bond strengths. Compare computed dihedral angles with X-ray data to validate models .

- Molecular docking : Screens interactions with biological targets (e.g., plant hormone receptors or neuronal enzymes) .

- Software tools : SHELX for crystallographic refinement , Mercury for crystal packing visualization .

Q. How do hydrogen bonding networks affect the physicochemical properties of these compounds?

Methodological Answer:

-

Solubility : Intermolecular O–H⋯O bonds in carboxylic acid dimers reduce aqueous solubility. Methyl or piperidinyl groups enhance lipophilicity .

-

Thermal stability : Strong intramolecular H-bonds (e.g., N–H⋯O nitro) increase melting points (e.g., 144–162°C) .

-

Table: Hydrogen Bond Parameters

Derivative D–H⋯A Distance (Å) Angle (°) Reference N-(4-Methyl-2-nitrophenyl) N–H⋯O(nitro) 2.72 142 N-(3-Chlorophenyl) O–H⋯O(carb) 2.65 168

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.